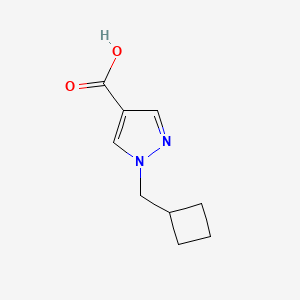

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound's complete International Union of Pure and Applied Chemistry name accurately describes the molecular architecture, beginning with the cyclobutylmethyl substituent at position 1 of the pyrazole ring, followed by the carboxylic acid functional group at position 4. This nomenclature system ensures unambiguous identification of the compound's structure and distinguishes it from related isomers and analogs.

The molecular formula C₉H₁₂N₂O₂ provides critical information about the compound's elemental composition and serves as the foundation for understanding its chemical behavior. This formula indicates the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms, which corresponds to a molecular weight of 180.21 grams per mole. The nitrogen atoms are incorporated within the pyrazole heterocycle, while the oxygen atoms are associated with the carboxylic acid functionality, contributing to the compound's potential for hydrogen bonding and acid-base chemistry.

The Simplified Molecular Input Line Entry System representation of the compound (C1CC(C1)CN2C=C(C=N2)C(=O)O) provides a linear encoding of the molecular structure that facilitates database searching and computational analysis. This notation systematically describes the connectivity of atoms within the molecule, starting from the cyclobutyl ring and proceeding through the methylene bridge to the pyrazole core and concluding with the carboxylic acid group. The International Chemical Identifier and International Chemical Identifier Key (IKYYZQPKZYCDHO-UHFFFAOYSA-N) serve as additional unique identifiers that enable precise molecular recognition across chemical databases and literature.

Properties

IUPAC Name |

1-(cyclobutylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYYZQPKZYCDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction

A common approach starts with the synthesis of methyl or ethyl 1H-pyrazole-4-carboxylate as a key intermediate. This is achieved by:

- Reacting appropriate β-ketoesters or diketones with hydrazine or substituted hydrazines under acidic or neutral conditions to form the pyrazole ring.

- For example, methyl 1H-pyrazole-4-carboxylate can be prepared by cyclization of dimethyl oxalate with methyl ketones followed by hydrazine treatment.

N-1 Alkylation with Cyclobutylmethyl Group

The critical step for obtaining 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate involves selective N-alkylation at the N-1 position of the pyrazole ring:

- The pyrazole ester (e.g., methyl 1H-pyrazole-4-carboxylate) is treated with cyclobutylmethyl bromide or chloride in the presence of a base such as potassium carbonate (K2CO3).

- The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at controlled temperatures (room temperature to 80°C) to favor N-alkylation over O-alkylation or other side reactions.

- This step yields methyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate.

Hydrolysis to Carboxylic Acid

The final step involves hydrolysis of the ester to the corresponding carboxylic acid:

- Treatment of the ester intermediate with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.

- After completion, acidification with dilute hydrochloric acid (HCl) precipitates the free acid.

- The product is purified by recrystallization or chromatography.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | β-ketoester + hydrazine, acidic medium | Yields methyl/ethyl pyrazole-4-carboxylate |

| N-1 Alkylation | Cyclobutylmethyl bromide, K2CO3, DMF, 25–80°C | Selective N-alkylation, avoid overalkylation |

| Ester hydrolysis | NaOH (aq), reflux, then acidification | Efficient conversion to carboxylic acid |

Research Findings and Considerations

- Alkylation selectivity is crucial; bases like K2CO3 provide mild conditions favoring N-alkylation without ring opening or side reactions.

- Solvent choice affects reaction rates and purity; polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc) are preferred.

- Hydrolysis conditions must be controlled to avoid pyrazole ring degradation.

- Purification often involves crystallization from aqueous-organic mixtures or chromatographic techniques.

Comparative Analysis of Preparation Routes

| Method Aspect | Advantages | Disadvantages |

|---|---|---|

| Direct N-alkylation of ester | Straightforward, high regioselectivity | Requires careful control of conditions |

| Alkylation of pyrazole acid | Avoids ester hydrolysis step | Lower reactivity, possible side reactions |

| Multi-step synthesis via protected intermediates | Enables functional group tolerance | More complex, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrazoles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The structural characteristics of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid suggest it could be effective against various bacterial and fungal strains. Research into related compounds has shown promising results in inhibiting the growth of pathogens, which could be extrapolated to this compound.

Anti-inflammatory Effects

Compounds with similar pyrazole structures have been studied for their anti-inflammatory properties. For instance, derivatives that enhance affinity for cyclooxygenase-2 (COX-2) enzymes have demonstrated the ability to reduce inflammation and pain. This suggests that this compound may also possess similar therapeutic potential.

Fungicidal Properties

The compound's structural similarities to known fungicides indicate potential applications in crop protection. Specifically, compounds containing the pyrazole ring have been utilized as intermediates in the synthesis of fungicides that inhibit succinate dehydrogenase, a crucial enzyme in fungal respiration.

| Compound Name | Year Introduced | Target Fungal Species |

|---|---|---|

| Boscalid | 2003 | Broad spectrum |

| Fluxapyroxad | 2011 | Various cereals |

| Isopyrazam | 2010 | Septoria tritici |

Case Study 1: Antimicrobial Efficacy

A study on structurally similar pyrazole compounds indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy.

Case Study 2: Agricultural Use

Research conducted on pyrazole-based fungicides demonstrated effective control over fungal pathogens in wheat crops, highlighting the importance of structural modifications for improving fungicidal activity. The incorporation of cyclobutylmethyl groups could lead to enhanced performance compared to existing fungicides.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting variations in substituents and their physicochemical properties:

Structural and Electronic Differences

- Ring Size Effects : Cyclobutylmethyl (target compound) introduces moderate ring strain compared to cyclopropyl (smaller, higher strain) and cyclopentyl (larger, more stable) analogs. This strain may influence reactivity and binding in biological systems .

- Substituent Polarity : The carboxylic acid group at position 4 is common across analogs, contributing to hydrogen-bonding capability. Methyl or halogenated substituents (e.g., Cl, Br) increase lipophilicity, while aromatic groups (e.g., benzyl) enhance π-π stacking interactions .

Biological Activity

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid is a novel organic compound with a distinctive structure that includes a pyrazole ring and a cyclobutylmethyl substituent. Its chemical formula is with a molecular weight of approximately 180.21 g/mol. The compound is primarily recognized for its potential biological activities, particularly in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

The structural characteristics of this compound significantly influence its biological activity. The presence of the carboxylic acid functional group at the 4-position of the pyrazole ring enhances its reactivity, allowing it to participate in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| CAS Number | 1349718-93-9 |

| Functional Groups | Carboxylic acid, Pyrazole |

Biological Activity

Preliminary studies suggest that this compound exhibits interactions with various biological targets, particularly those involved in inflammatory responses. Here are some key findings regarding its biological activity:

In Vitro Studies

- Antioxidant Activity : Research indicates that derivatives of pyrazole, including this compound, may demonstrate antioxidant properties by scavenging reactive oxygen species (ROS) and acting as enzyme mimics (e.g., superoxide dismutase (SOD), catalase (CAT)) .

- Cell Viability : In cell culture studies, the viability of A375 cells was assessed after treatment with various concentrations of pyrazole derivatives. The results showed that certain concentrations led to reduced cell viability, indicating potential cytotoxic effects .

- Inflammatory Response Modulation : Interaction studies suggest that this compound may bind to receptors involved in inflammation, although comprehensive profiling is necessary to confirm these interactions .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

- The cyclobutylmethyl group may enhance lipophilicity and influence binding affinity to biological targets.

- Comparison with similar compounds indicates that variations in substituents can lead to significant differences in activity .

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

- Study on NA Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their inhibitory activity against neuraminidase (NA). Compounds with specific substituents displayed notable inhibitory effects, suggesting that similar modifications might enhance the activity of this compound .

- Electrochemical Properties : The electrochemical behavior of copper(II) complexes with pyrazole ligands was studied, revealing their potential as therapeutic agents due to their redox properties .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators when handling powders to avoid inhalation .

- Skin/Eye Protection : Wear nitrile gloves and chemical-resistant goggles to prevent direct contact.

- Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides, chlorates) to prevent hazardous reactions yielding carbon/nitrogen oxides .

- Leak Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- IR Spectroscopy : Confirm carboxyl (-COOH) and pyrazole ring vibrations (e.g., C=O stretch ~1700 cm⁻¹, C-N stretch ~1600 cm⁻¹) .

- NMR : Use - and -NMR to assign cyclobutylmethyl protons (δ ~2.5–3.0 ppm) and pyrazole carbons (δ ~140–150 ppm) .

- Elemental Analysis : Validate molecular formula (CHNO) via CHN combustion analysis .

Q. What are the challenges in determining physicochemical properties of this compound, and how can they be addressed?

- Methodological Answer :

- Gaps in Data : Melting point, solubility, and partition coefficients (logP) are unavailable in current literature .

- Experimental Solutions :

- Thermal Analysis : Use differential scanning calorimetry (DSC) to measure melting points.

- Solubility Profiling : Perform shake-flask assays in solvents (e.g., water, DMSO) under controlled pH .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic and reactive properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Simulate IR/NMR spectra for comparison with experimental data to resolve discrepancies .

- Applications : Predict sites for electrophilic/nucleophilic attack, guiding derivatization strategies for drug discovery .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) :

- Use SHELXL for refinement, leveraging high-resolution data (e.g., ) to resolve cyclobutyl ring puckering and pyrazole-carboxylic acid torsion angles .

- Address twinning or disorder with SHELXD/SHELXE pipelines for robust phase solutions .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous pyrazole-carboxylates .

Q. How can researchers reconcile contradictions in spectroscopic or bioactivity data for this compound?

- Methodological Answer :

- Case Study : Discrepancies in NMR shifts may arise from solvent effects or tautomerism.

- Solution : Conduct variable-temperature NMR or solvent titrations to identify dynamic processes .

- Bioactivity Variability : If pharmacological assays (e.g., enzyme inhibition) show inconsistency:

- Troubleshooting : Standardize assay conditions (pH, temperature) and validate purity via HPLC-MS .

Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.